molecular formula C24H28N2O3 B2433647 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034204-37-8

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2433647
CAS No.: 2034204-37-8
M. Wt: 392.499
InChI Key: KKRNJCMZJFGJQZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a xanthene core, a piperidine ring, and a tetrahydrofuran moiety.

Preparation Methods

One common synthetic route involves the use of metal-catalyzed reactions, such as those involving transition metals like iron, nickel, and ruthenium . These reactions often require specific conditions, such as controlled temperatures and the presence of specific ligands, to ensure the desired product is obtained.

Chemical Reactions Analysis

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a ligand for studying protein-ligand interactions. In medicine, it may be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors. In industry, it can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of the Toll-like receptor 4 (TLR4) pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, the compound may help modulate the immune response and reduce inflammation.

Comparison with Similar Compounds

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide and N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide. These compounds share similar structural features but differ in their specific functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the xanthene core, piperidine ring, and tetrahydrofuran moiety in this compound makes it distinct and potentially more versatile in its applications.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-24(25-15-17-9-12-26(13-10-17)18-11-14-28-16-18)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-8,17-18,23H,9-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRNJCMZJFGJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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